(S)-tert-butyl 2-hydroxy-3-methylbutanoate

Description

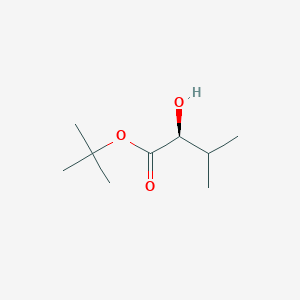

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228125 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3519-30-0 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3519-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl 2-hydroxy-3-methylbutanoate chemical properties

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. This compound, a derivative of the natural amino acid L-valine, represents a cornerstone chiral synthon. Its specific stereochemistry and functional group arrangement—a secondary alcohol, a sterically hindered tert-butyl ester, and an isopropyl group—make it a versatile intermediate for constructing complex, stereodefined molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, analytical characterization, synthesis strategies, and critical applications, moving beyond mere data presentation to explain the underlying scientific principles that govern its use.

Molecular Profile and Physicochemical Properties

This compound is a chiral α-hydroxy ester. The bulky tert-butyl group provides significant steric hindrance, a property that can be exploited to direct reaction pathways and enhance stability against hydrolysis compared to less hindered esters like methyl or ethyl esters. The (S)-configuration at the C2 position is derived directly from its L-valine precursor, making it an ideal starting point for syntheses where this specific chirality is required.

Below is a diagram illustrating the molecular structure and key stereochemical features.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3519-30-0 | [1] |

| Molecular Formula | C₉H₁₈O₃ | [2] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-methylbutanoate | [3] |

| Physical Form | Solid (<30°C), Liquid (>31°C) | [1] |

| Melting Point | 30-31 °C | [1] |

| Boiling Point | 189.5 °C (at 760 mmHg) | [2] |

| Density | 0.974 g/cm³ | [2] |

| Refractive Index | 1.437 | [2] |

| Flash Point | 63 °C | [2] |

| Storage | 2-8 °C, Refrigerator |[1] |

Spectroscopic and Analytical Characterization

Definitive spectral data for this specific compound is not widely published. Therefore, the following characterization data is predicted based on its chemical structure and analysis of closely related analogs. This approach is standard in research environments for initial compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: The predicted chemical shifts (δ) are derived from known values for tert-butyl esters and α-hydroxy acids. For instance, the nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm. The protons on the isopropyl group will show characteristic doublet and multiplet patterns.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.10 | d | 1H | H-C2 (α-proton) |

| ~2.90 | br s | 1H | -OH |

| ~2.10 | m | 1H | H-C3 (isopropyl methine) |

| ~1.50 | s | 9H | -C(CH₃)₃ (tert-butyl) |

| ~1.00 | d | 3H | Isopropyl -CH₃ |

| ~0.85 | d | 3H | Isopropyl -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~174 | C1 (C=O) | Typical ester carbonyl carbon. |

| ~82 | Quaternary C (tert-butyl) | Quaternary carbon of the t-butyl group, shifted downfield by the adjacent oxygen.[4] |

| ~75 | C2 (CH-OH) | Carbon bearing the hydroxyl group. |

| ~32 | C3 (CH) | Isopropyl methine carbon. |

| ~28 | C(CH₃)₃ | Methyl carbons of the t-butyl group.[4] |

| ~19 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |

| ~16 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

Rationale: The IR spectrum is predicted to show a strong, broad absorption for the hydroxyl group and a sharp, strong absorption for the ester carbonyl. The mass spectrum of a tert-butyl ester is characteristically dominated by the loss of isobutylene (56 Da) to form a protonated carboxylic acid, which serves as a reliable diagnostic peak.

Table 4: Predicted IR and MS Data

| Technique | Feature | Predicted Value / Observation |

|---|---|---|

| IR | O-H stretch (alcohol) | 3500-3300 cm⁻¹ (broad) |

| C-H stretch (alkane) | 2980-2850 cm⁻¹ | |

| C=O stretch (ester) | ~1735 cm⁻¹ (strong, sharp) | |

| MS (EI) | M-56 [M - C₄H₈]⁺ | m/z 118 (loss of isobutylene) |

| | M-101 [M - COOtBu]⁺ | m/z 73 (loss of tert-butoxycarbonyl group) |

Chiral High-Performance Liquid Chromatography (HPLC)

-

Scientific Justification: Verifying the enantiomeric purity is the most critical analytical task for this compound. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating α-hydroxy esters.[2][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. A normal-phase mobile system (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds.[6]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

System Preparation:

-

HPLC System: Standard HPLC with UV detector.

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[2][6]

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the analyte and minimizing peak tailing.[5]

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.[2]

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

-

Dilute to a working concentration of approximately 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[2]

-

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

-

Data Analysis:

-

Identify the peaks for the (S) and potential (R) enantiomers by running an analytical standard of the racemate if available.

-

Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

References

- 1. tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 552631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ymc.co.jp [ymc.co.jp]

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate: Properties, Synthesis, and Chiral Analysis

Executive Summary: (S)-tert-butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in organic synthesis, particularly relevant in the development of complex pharmaceutical intermediates. Its stereospecific nature, dictated by the hydroxyl group at the C2 position, makes it a critical synthon for introducing chirality into target molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway, and details the critical analytical methodologies required for its structural elucidation and the verification of its enantiomeric purity. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Building Blocks

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs, necessitating robust methods for asymmetric synthesis.

Chiral building blocks, or synthons, are optically pure molecules that serve as starting materials for these complex syntheses. This compound, derived from the natural amino acid (L)-Valine, is one such synthon. Its defined stereocenter and versatile functional groups—a hydroxyl, an isopropyl group, and a sterically hindered tert-butyl ester—make it an ideal precursor for constructing more elaborate chiral molecules.

Physicochemical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 2528-17-8 | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Density | 0.974 g/cm³ | [1] |

| Boiling Point | 189.5°C at 760 mmHg | [1] |

| Flash Point | 63°C | [1] |

| Refractive Index | 1.437 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 |

Representative Synthesis Pathway

The synthesis of this compound typically begins with a readily available chiral precursor to ensure the desired stereochemistry. A common and effective strategy involves the esterification of (S)-2-hydroxy-3-methylbutanoic acid, which can be synthesized from (L)-Valine via a diazotization reaction[3]. The subsequent esterification with tert-butanol presents a challenge due to the alcohol's steric hindrance and its propensity to dehydrate to isobutylene under strongly acidic conditions[4]. Therefore, specialized coupling methods are often employed.

A plausible synthetic route is outlined below. It begins with the conversion of the chiral acid to an activated intermediate (e.g., an acid chloride or via a coupling agent) followed by reaction with tert-butanol. A patent describes a related synthesis involving the deacetylation of (S)-2-acetoxy-3-methylbutyric tert-butyl ester using potassium carbonate in a methanol/water mixture to yield the target compound[3].

Caption: Representative synthesis workflow for this compound.

Experimental Protocol: Representative Esterification

Causality: This protocol uses a carbodiimide coupling agent (like EDC) and a catalyst (DMAP) to facilitate esterification under mild conditions, thus avoiding the harsh acidic environment that would cause tert-butanol to dehydrate[5].

-

Preparation: In a round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve (S)-2-hydroxy-3-methylbutanoic acid (1.0 equiv)[6], 4-dimethylaminopyridine (DMAP, 0.1 equiv), and tert-butanol (1.5 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction upon adding the coupling agent.

-

Coupling: Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in DCM to the cooled mixture[7].

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials, the coupling agent byproducts, and the catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.

Comprehensive Analytical Characterization

Unambiguous structural confirmation and determination of enantiomeric purity are paramount. A multi-technique approach combining NMR, MS, and chiral chromatography provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted spectra for this compound provide a clear fingerprint of its atomic connectivity[8].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃ )₃ | a | ~1.48 | Singlet (s) | 9H | - |

| -CH(CH₃ )₂ | b, c | ~0.90, ~1.00 | Doublet (d) | 3H, 3H | ~6.8 |

| -CH (CH₃)₂ | d | ~2.10 | Multiplet (m) | 1H | - |

| -CH (OH)- | e | ~3.95 | Doublet (d) | 1H | ~3.5 |

| -CH(OH )- | f | ~2.50 | Broad Singlet (br s) | 1H | - |

Rationale: The nine protons of the tert-butyl group (a) are chemically equivalent and show no coupling, resulting in a strong singlet. The two methyl groups of the isopropyl moiety (b, c) are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets, each coupled to the methine proton (d). The proton on the chiral carbon (e) is coupled to the adjacent isopropyl methine proton (d), appearing as a doublet. The hydroxyl proton (f) signal is often broad and its position is concentration-dependent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| C =O | ~174.5 |

| -C (CH₃)₃ | ~82.0 |

| -C H(OH)- | ~77.5 |

| -C H(CH₃)₂ | ~32.5 |

| -C(C H₃)₃ | ~28.1 |

| -CH(C H₃)₂ | ~19.0, ~16.5 |

Rationale: The carbonyl carbon is the most deshielded, appearing furthest downfield. The quaternary carbon of the tert-butyl group appears around 82 ppm. The two diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts[9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming molecular weight and analyzing fragmentation patterns. For hydroxy acids and their esters, derivatization (e.g., silylation) is often required to increase volatility[10].

Protocol: GC-MS Analysis (as TMS Derivative)

-

Derivatization: To a dried sample of the ester, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes to convert the hydroxyl group to a TMS ether.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program (e.g., ramp from 80°C to 250°C).

-

Detection: The mass spectrometer is operated in Electron Ionization (EI) mode.

Expected Fragmentation Pattern (of TMS Derivative)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the TMS-derivatized molecule (MW = 246.4 g/mol ). Key fragments include:

| m/z Value | Proposed Fragment | Significance |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for TMS derivatives and alkyl chains[11]. |

| M-57 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical from the ester, a characteristic cleavage. |

| 117 | [(CH₃)₂CH-CH(OTMS)]⁺ | Alpha-cleavage adjacent to the silylated oxygen. |

| 73 | [Si(CH₃)₃]⁺ | A very common and often abundant ion in the spectra of TMS derivatives. |

Note: A key fragmentation for α-hydroxy esters is the cleavage between C1 (carbonyl) and C2, and between C2 and C3. For the underivatized molecule, a prominent fragment would be from the loss of the tert-butoxy radical (m/z 101)[12][13].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity (or enantiomeric excess, %ee). The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[14][15].

Caption: Workflow for enantiomeric purity analysis using Chiral HPLC.

Protocol: Chiral HPLC Method Development

Causality: The choice of CSP and mobile phase is critical for achieving separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile for a wide range of compounds[15][16]. Normal-phase (hexane/alcohol) mobile phases often provide the best selectivity for this class of molecule[17].

-

Column Selection: Begin screening with polysaccharide-based CSPs such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based).

-

Mobile Phase Screening: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 98:2, 95:5, 90:10 v/v)[17]. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.

-

Initial Analysis: Inject a solution of the analyte (e.g., 1 mg/mL in mobile phase) onto the column at a flow rate of 1.0 mL/min. Monitor the elution profile with a UV detector (if the molecule has a chromophore) or a refractive index/evaporative light scattering detector.

-

Optimization:

-

If no separation is observed, change the alcohol modifier (isopropanol vs. ethanol) or the CSP.

-

If peaks are broad or poorly resolved, adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and may improve resolution.

-

For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive can significantly improve peak shape and resolution[17].

-

-

Quantification: Once baseline separation is achieved (Resolution, Rs > 1.5), the enantiomeric excess (%ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) x 100

References

- 1. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 2. tert-butyl 2-hydroxy-3-Methylbutanoate, CasNo.2528-17-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ymc.co.jp [ymc.co.jp]

- 17. chromatographyonline.com [chromatographyonline.com]

Synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate from L-Valine: A Stereoretentive Approach

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is of paramount importance for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details a robust and scalable two-step synthesis starting from the inexpensive and readily available chiral pool starting material, L-valine. The core of this process relies on a stereoretentive diazotization reaction to form (S)-2-hydroxy-3-methylbutanoic acid, followed by an efficient esterification utilizing isobutylene. We will delve into the mechanistic underpinnings that ensure high stereochemical fidelity, provide detailed, field-tested experimental protocols, and discuss critical process parameters for optimization and scale-up.

Introduction

The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical development. L-valine, an essential amino acid, represents an ideal starting point from the chiral pool due to its low cost, high enantiopurity, and well-defined stereocenter.[1][2] The target molecule, this compound, contains a hydroxyl group and a sterically hindered tert-butyl ester, making it a versatile intermediate for introducing the isovaleric acid moiety in complex syntheses. This guide provides a comprehensive pathway for its production, focusing on the critical transformations that maintain the pristine (S)-stereochemistry of the starting material.

Overall Synthetic Strategy

The conversion of L-valine to this compound is achieved in a two-step sequence. The first step involves the deamination of the primary amine of L-valine to a hydroxyl group. The second step is the protection of the resulting carboxylic acid as a tert-butyl ester.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Stereoretentive Diazotization of L-Valine

The conversion of a primary amine to a hydroxyl group is a classic transformation. However, when this transformation occurs at a chiral center, controlling the stereochemical outcome is the primary challenge.

Principle and Causality of Stereoretention

Typically, the diazotization of primary aliphatic amines proceeds through an unstable diazonium salt, which decomposes to a carbocation.[3] A carbocation intermediate is sp²-hybridized and trigonal planar, allowing a nucleophile (water, in this case) to attack from either face, which would lead to a racemic mixture of products.[4][5]

However, in the case of α-amino acids like L-valine, the reaction proceeds with a high degree of retention of configuration . This is a critical mechanistic feature explained by the principle of neighboring group participation. The adjacent carboxylic acid group acts as an internal nucleophile, attacking the carbon bearing the diazonium group in an intramolecular Sₙ2 reaction as the nitrogen molecule departs. This first step proceeds with an inversion of stereochemistry to form a highly strained α-lactone intermediate. Subsequently, a water molecule attacks the carbonyl carbon of the α-lactone in a second Sₙ2-type reaction, which results in another inversion of stereochemistry. This double-inversion mechanism leads to an overall retention of the original stereoconfiguration.[6][7]

Caption: The double-inversion mechanism ensures retention of stereochemistry.

Detailed Experimental Protocol: Diazotization

This protocol is adapted from established procedures for the diazotization of α-amino acids.[6]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1.0 eq) in 1.5 M aqueous sulfuric acid. Cool the solution to 0 °C in an ice-water bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in deionized water. Add the NaNO₂ solution dropwise to the stirred L-valine solution, maintaining the internal temperature between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Workup: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-2-hydroxy-3-methylbutanoic acid as a viscous oil or solid. The crude product is often of sufficient purity for the next step.

Analytical Characterization

The product, (S)-2-hydroxy-3-methylbutanoic acid, should be characterized to confirm its structure and enantiomeric purity.

| Test | Expected Result |

| ¹H NMR | Signals corresponding to the isopropyl group, the α-proton, and exchangeable OH protons. |

| ¹³C NMR | Signals for the isopropyl carbons, the α-carbon, and the carboxyl carbon. |

| Optical Rotation | A specific rotation value consistent with the (S)-enantiomer.[8] |

| Chiral GC/HPLC | Analysis of a derivatized sample should show high enantiomeric excess (>99%). |

Step 2: Esterification via Acid-Catalyzed Addition of Isobutylene

The formation of tert-butyl esters presents a unique challenge. Direct Fischer esterification with tert-butanol is often inefficient due to the steric bulk of the tertiary alcohol and its propensity to undergo elimination to form isobutylene under the required acidic conditions.[9] A superior and widely adopted method is the direct, acid-catalyzed addition of the carboxylic acid to isobutylene.[10]

Rationale and Mechanism

This method leverages the stability of the tert-butyl cation. In the presence of a strong acid catalyst (e.g., H₂SO₄), isobutylene is protonated to form a tertiary carbocation. The carboxylic acid, acting as a nucleophile, then attacks this carbocation to form the tert-butyl ester. This approach avoids the use of tert-butanol and the associated equilibrium and elimination issues.

Detailed Experimental Protocol: Esterification

Caution: Isobutylene is a flammable gas. This procedure should be conducted in a well-ventilated fume hood.

-

Setup: Charge a pressure-rated reactor or a thick-walled sealed tube with (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) and a suitable solvent such as dichloromethane or diethyl ether.

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

-

Reactant Addition: Cool the vessel to -78 °C (dry ice/acetone bath). Carefully condense a measured amount of isobutylene (2.0-3.0 eq) into the vessel.

-

Reaction: Seal the vessel securely and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After completion, cool the vessel back down to -78 °C before carefully opening it to release any excess pressure. Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The final product should be rigorously analyzed to confirm its identity and purity.

| Test | Expected Result |

| ¹H NMR | Signals corresponding to the isopropyl group, the α-proton, the hydroxyl proton, and a characteristic singlet for the nine tert-butyl protons. |

| ¹³C NMR | Signals for the isopropyl carbons, the α-carbon, the carboxyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |

| FT-IR | Strong C=O stretch (ester) and broad O-H stretch (alcohol). |

| Mass Spec (ESI+) | [M+Na]⁺ peak corresponding to the calculated molecular weight. |

| Optical Rotation | A specific rotation value confirming the retention of the (S)-configuration. |

Summary of Process Parameters and Yields

| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield |

| 1 | Diazotization | L-Valine, NaNO₂, H₂SO₄ | 0-5 °C | ~14 h | 85-95% |

| 2 | Esterification | Hydroxy acid, Isobutylene, H₂SO₄ | RT | 24-48 h | 70-85% |

Conclusion

This guide outlines a reliable and stereochemically robust synthesis of this compound from L-valine. The key to success lies in understanding and controlling the stereochemistry of the initial diazotization step through the double-inversion mechanism involving an α-lactone intermediate. Furthermore, selecting the appropriate esterification strategy—the acid-catalyzed addition of isobutylene—overcomes the inherent challenges of forming sterically hindered tert-butyl esters. The provided protocols and analytical guidance serve as a solid foundation for researchers and process chemists in the pharmaceutical industry to produce this valuable chiral intermediate with high purity and confidence.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chirality of tert-Butyl 2-hydroxy-3-methylbutanoate

This guide provides a comprehensive technical overview of the synthesis, analysis, and significance of the chiral molecule tert-butyl 2-hydroxy-3-methylbutanoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereochemistry in the context of organic synthesis and pharmaceutical development.

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective.[1] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[1][5]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, emphasizing the need to characterize the absolute stereochemistry of chiral drugs and develop single-enantiomer pharmaceuticals.[2][3][5] This "chiral switching" trend—developing a single enantiomer from a previously marketed racemate—aims to improve drug safety and efficacy.[4] Therefore, the ability to selectively synthesize and accurately quantify specific stereoisomers is not merely an academic exercise but a critical requirement in modern drug discovery and development.

Introduction to tert-Butyl 2-Hydroxy-3-methylbutanoate

tert-Butyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. Its structure contains a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

| Property | Value |

| IUPAC Name | tert-butyl 2-hydroxy-3-methylbutanoate |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| CAS Number (Racemate) | 2528-17-8[6][7][8] |

| CAS Number ((S)-enantiomer) | 3519-30-0 |

| CAS Number ((R)-enantiomer) | 4216-96-0[9] |

This molecule serves as a valuable chiral building block in organic synthesis.[10][11] The bulky tert-butyl group can act as a protecting group for the carboxylic acid and can influence the stereochemical outcome of subsequent reactions. The hydroxyl and ester functionalities allow for a wide range of chemical transformations, making enantiomerically pure forms of this compound highly desirable starting materials for the synthesis of complex, biologically active molecules.[11]

References

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [chemnet.com]

- 7. tert-butyl 2-hydroxy-3-Methylbutanoate, CasNo.2528-17-8 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 8. Tert-butyl 2-hydroxy-3-methylbutanoate|CAS 2528-17-8 [benchchem.com]

- 9. 4216-96-0 CAS MSDS (tert-Butyl (R)-2-hydroxy-3-methylbutyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy Tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [smolecule.com]

Spectroscopic Data for (S)-tert-butyl 2-hydroxy-3-methylbutanoate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-tert-butyl 2-hydroxy-3-methylbutanoate (CAS 22921-27-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this chiral building block. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for analysis.

Introduction

This compound is a valuable chiral intermediate in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. Its stereochemistry and functional groups—a hydroxyl group, a bulky tert-butyl ester, and an isopropyl moiety—necessitate thorough spectroscopic characterization to ensure purity, confirm structure, and understand its chemical behavior. This guide explains the expected spectral features and provides protocols for data acquisition, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its key proton and carbon environments, is fundamental to interpreting its spectra.

Figure 1: Molecular structure of this compound with key atomic labels for spectroscopic assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound. The predicted data is based on the analysis of structurally similar compounds, providing a reliable reference for experimental results.[1]

1.1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show five distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups, as well as spin-spin coupling between adjacent protons.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα | -CH(OH)- | ~4.0 - 4.2 | Doublet (d) | 1H | ~3-5 |

| Hβ | -CH(CH₃)₂ | ~2.0 - 2.2 | Multiplet (m) | 1H | ~7 |

| -OH | -OH | Variable (broad singlet) | Singlet (s) | 1H | - |

| -C(CH₃)₃ | tert-Butyl | ~1.5 | Singlet (s) | 9H | - |

| -CH(CH₃)₂ | Isopropyl Methyls | ~0.9 - 1.0 | Doublet (d) | 6H | ~7 |

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).

1.2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the chemically non-equivalent carbon atoms in the molecule.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | Carbonyl Carbon | ~170 - 175 |

| Cq (tert-Butyl) | Quaternary Carbon | ~80 - 85 |

| Cα | -CH(OH)- | ~70 - 75 |

| Cβ | -CH(CH₃)₂ | ~30 - 35 |

| -C(CH₃)₃ | tert-Butyl Methyls | ~28 |

| -CH(CH₃)₂ | Isopropyl Methyls | ~17 - 19 |

Trustworthiness of Protocols: The following experimental protocol is a self-validating system for acquiring high-quality NMR data.

1.3: Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the sample temperature to 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Figure 2: Workflow for NMR data acquisition of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1: Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3500 (broad) | O-H | Stretching (alcohol) |

| ~2970 | C-H | Stretching (alkane) |

| ~1730 | C=O | Stretching (ester) |

| ~1150 | C-O | Stretching (ester) |

Authoritative Grounding: The broadness of the O-H stretch is due to hydrogen bonding. The strong C=O stretch is a characteristic feature of esters.

2.2: Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly on the ATR crystal.

-

For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

3.1: Predicted Mass Spectrometry Data

For this compound (Molecular Weight: 174.24 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

| m/z | Proposed Fragment | Notes |

| 159 | [M - CH₃]⁺ | Loss of a methyl group. |

| 117 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group. |

| 101 | [M - C₄H₉O₂]⁺ | Loss of the tert-butoxycarbonyl group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often a prominent peak). |

Expertise & Experience: The tert-butyl cation is a very stable carbocation and its peak at m/z 57 is a strong indicator of a tert-butyl group in the molecule.

3.2: Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from impurities.

-

-

Ionization:

-

Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS spectra, provide a comprehensive framework for the characterization of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. This technical guide serves as an essential resource for researchers and scientists, enabling confident structural verification and quality control of this important chiral building block in their synthetic endeavors.

References

A Guide to the Natural Occurrence of 2-Hydroxy-3-methylbutanoic Acid and Its Derivatives

Abstract

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a naturally occurring alpha-hydroxy acid. As a derivative of the essential branched-chain amino acid (BCAA) L-valine, this compound and its related derivatives are found across diverse biological systems, including microorganisms, plants, and animals.[1] Their presence is indicative of specific metabolic activities and holds significant interest for researchers in food science, clinical diagnostics, and drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological relevance of 2-hydroxy-3-methylbutanoic acid derivatives. Furthermore, it details established methodologies for their extraction, characterization, and quantification, offering a crucial resource for professionals in the field.

Introduction: The Significance of a Valine Metabolite

2-Hydroxy-3-methylbutanoic acid (Figure 1) is a chiral carboxylic acid that plays a role as a metabolite in various biological systems.[1] Its core structure is directly derived from the catabolism of L-valine, one of the three essential branched-chain amino acids.[1] This connection to primary metabolism makes its presence and concentration a potential indicator of metabolic health and disease states.[1][2]

In the field of drug development, chiral building blocks like (S)-2-hydroxy-3-methylbutanoic acid are valuable for peptide synthesis and the creation of complex pharmaceutical molecules with high enantiomeric purity.[1][3][4] In food science, this acid and its ester derivatives contribute to the sensory profiles of fermented products like wine and beer.[1]

This guide will explore the origins and functions of these compounds, bridging the gap between their fundamental biochemistry and their practical applications in research and development.

Figure 1: Chemical Structure of 2-Hydroxy-3-methylbutanoic acid

Caption: The chemical structure of 2-hydroxy-3-methylbutanoic acid (C₅H₁₀O₃).[5][6]

Biosynthesis: The L-Valine Catabolic Pathway

The primary route for the natural synthesis of (S)-2-hydroxy-3-methylbutanoic acid is the catabolism of L-valine.[1] This metabolic pathway is a fundamental process occurring in most living organisms. The transformation involves a sequence of enzymatic reactions.

The key steps are:

-

Transamination: The pathway begins with the removal of the amino group from L-valine, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This initial step converts L-valine into its corresponding α-keto acid, α-ketoisovalerate.[1]

-

Reduction: In a deviation from the main catabolic route that leads to energy production, α-ketoisovalerate can be reduced by a hydroxyisocaproate dehydrogenase-like enzyme. This stereospecific reduction of the ketone group yields (S)-2-hydroxy-3-methylbutanoic acid.[1]

The activity of this pathway and the subsequent accumulation of 2-hydroxy-3-methylbutanoic acid can be influenced by various factors, including the availability of L-valine, the metabolic state of the organism, and the specific enzymatic machinery present.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. (R)-2-Hydroxy-3-methylbutanoic acid [myskinrecipes.com]

- 4. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 2-hydroxy-3-methyl- [webbook.nist.gov]

Role of (S)-tert-butyl 2-hydroxy-3-methylbutanoate as a chiral pool starting material

An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate as a Chiral Pool Starting Material

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Chiral Building Blocks in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. The "chiral pool" represents a collection of readily available, inexpensive, and enantiomerically pure compounds, primarily from natural sources like amino acids, carbohydrates, and terpenes. Utilizing these compounds as starting materials—a strategy known as chiral pool synthesis—provides an efficient and reliable method for introducing stereocenters into a target molecule. This guide focuses on a particularly valuable yet often overlooked C6 building block derived from the amino acid L-valine: this compound. Its unique combination of a sterically demanding tert-butyl ester, a reactive secondary alcohol, and a well-defined stereocenter offers a powerful tool for the construction of complex chiral molecules.

Synthesis and Physicochemical Properties of this compound

The most common and economically viable route to this compound begins with the naturally abundant and enantiopure amino acid, L-valine. The synthesis involves a two-step sequence: a diazotization reaction to convert the amino group to a hydroxyl group with retention of configuration, followed by a Fischer-Speier esterification.

Synthetic Pathway from L-Valine

The conversion of L-valine to the target α-hydroxy ester is a well-established procedure. The diazotization is typically carried out using sodium nitrite in an acidic aqueous medium. The resulting (S)-2-hydroxy-3-methylbutanoic acid is then esterified. The use of a tert-butyl ester is strategic, as it can be selectively cleaved under acidic conditions while being robust to many other reagents, including organometallics and mild bases.

Caption: Synthetic route from L-Valine.

Experimental Protocol: Synthesis from L-Valine

Materials:

-

L-Valine (1.0 eq)

-

Sulfuric acid (2.5 M)

-

Sodium nitrite (1.2 eq)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

tert-Butanol (1.5 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (anhydrous)

Procedure:

-

Diazotization: L-valine is dissolved in 2.5 M sulfuric acid and the solution is cooled to 0 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The aqueous solution is then extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-2-hydroxy-3-methylbutanoic acid.

-

Esterification: The crude α-hydroxy acid is dissolved in anhydrous dichloromethane. To this solution are added tert-butanol, DCC, and DMAP. The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₈O₃[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Appearance | Colorless oil or low melting solid |

| Melting Point | 30-31 °C |

| Boiling Point | ~75-78 °C at 10 mmHg |

| Optical Rotation [α]D | Specific rotation varies with solvent and concentration. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.01 (d, J=3.6 Hz, 1H), 2.95 (br s, 1H, -OH), 2.05 (m, 1H), 1.48 (s, 9H), 0.98 (d, J=6.8 Hz, 3H), 0.88 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 81.9, 74.8, 32.4, 28.1, 18.9, 16.2 |

| IR (neat, cm⁻¹) | 3500 (br, O-H), 2970, 1730 (C=O, ester) |

Core Applications in Asymmetric Synthesis

The utility of this compound as a chiral starting material stems from the ability to leverage its predefined stereocenter to control the formation of new stereocenters in subsequent transformations. The hydroxyl group serves as a versatile handle for a variety of chemical manipulations.

Synthesis of Chiral Epoxides and Subsequent Ring-Opening

One of the most powerful applications is its conversion to a chiral epoxide. The hydroxyl group can be readily tosylated or mesylated and then treated with a base to induce intramolecular Williamson ether synthesis, yielding a chiral epoxide with high enantiopurity. These epoxides are valuable intermediates that can undergo regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles.

Caption: Conversion to a chiral epoxide and subsequent reactions.

Application Example: Synthesis of a Key Intermediate for Atorvastatin Side Chain

The chiral epoxide derived from this compound can be used in the synthesis of the side chain of the blockbuster drug, Atorvastatin. The epoxide is opened with a suitable nucleophile to install the required functionality with the correct stereochemistry.

Representative Protocol: Epoxide Formation and Ring-Opening

-

Tosylation: To a solution of this compound (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at 0 °C for 4 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with 1 M copper sulfate solution, water, and brine, then dried and concentrated.

-

Epoxidation: The crude tosylate is dissolved in methanol, and potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to give the crude epoxide, which can be purified by distillation or chromatography.

-

Ring-Opening: The epoxide is dissolved in anhydrous THF and cooled to -78 °C. A Gilman cuprate, prepared from the appropriate organolithium reagent and copper(I) iodide, is added slowly. The reaction is stirred at low temperature until completion, then quenched with saturated ammonium chloride solution and worked up.

| Step | Product | Yield (%) | Stereoselectivity |

| Tosylation | (S)-tert-butyl 2-(tosyloxy)-3-methylbutanoate | >95 | >99% ee |

| Epoxidation | (R)-tert-butyl 3-methyloxirane-2-carboxylate | ~85-90 (over 2 steps) | >99% ee |

| Cuprate Opening | anti-β-hydroxy ester | ~80-90 | >98% ds |

Use as a Chiral Auxiliary Precursor

While not a chiral auxiliary in itself, this compound is a precursor to more complex chiral auxiliaries. For instance, it can be reduced to the corresponding diol, which can then be elaborated into chiral ligands for asymmetric catalysis or chiral auxiliaries for diastereoselective reactions. Amino acids like L-valine are foundational in the creation of highly effective chiral auxiliaries, such as Evans oxazolidinones.[2][3]

Synthesis of β-Hydroxy-γ-amino Acids

This chiral building block has been employed in the synthesis of β-hydroxy γ-amino acids, which are important structural motifs in various biologically active molecules.[4] The synthesis often involves the protection of the hydroxyl group, followed by elaboration of the ester moiety.

Synthetic Workflow:

Caption: General workflow for β-hydroxy γ-amino acid synthesis.

Conclusion: A Versatile and Reliable Chiral Building Block

This compound, readily accessible from the chiral pool, stands out as a highly versatile and reliable starting material for asymmetric synthesis. Its well-defined stereochemistry, coupled with the differential reactivity of its hydroxyl and tert-butyl ester functionalities, allows for a wide range of stereocontrolled transformations. From the synthesis of chiral epoxides to its role as a precursor for more complex structures, this C6 building block provides a robust platform for the efficient construction of enantiomerically pure molecules, making it an invaluable tool for researchers and professionals in drug development and chemical synthesis.

References

- 1. Buy Tert-butyl 2-hydroxy-3-methylbutanoate | 2528-17-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Auxiliaries in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically linked to the three-dimensional arrangement of atoms.[1][2] This in-depth technical guide provides a comprehensive exploration of chiral auxiliaries, one of the most reliable and established strategies for achieving asymmetric synthesis.[3][4] We will delve into the core principles governing their function, provide a detailed overview of the most influential classes of auxiliaries, and present field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral auxiliary-mediated transformations in their synthetic endeavors.

Introduction: The Principle of Asymmetric Induction via Chiral Auxiliaries

At its core, a chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[1][3][5] This strategic union creates a new chiral molecule, within which the auxiliary's inherent stereochemistry directs the outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another.[1][3][5] Following the diastereoselective transformation, the auxiliary is cleaved from the newly functionalized substrate, yielding an enantiomerically enriched product. Ideally, the auxiliary can be recovered and reused, enhancing the overall efficiency of the process.[2][3][5]

The power of this methodology lies in its ability to convert the often-difficult task of separating enantiomers into the more manageable separation of diastereomers, which possess distinct physical properties.[5] The general workflow of a synthesis employing a chiral auxiliary can be broken down into three fundamental stages:

-

Attachment: Covalent bonding of the chiral auxiliary to the prochiral substrate.

-

Diastereoselective Reaction: The key transformation where the auxiliary directs the formation of a new stereocenter.

-

Cleavage: Removal of the auxiliary to release the enantiomerically enriched product and allow for the auxiliary's recovery.[5]

The Hallmarks of an Ideal Chiral Auxiliary

The selection of an appropriate chiral auxiliary is critical to the success of an asymmetric synthesis. An ideal auxiliary should exhibit the following characteristics:

-

High Diastereoselectivity: It should induce a high degree of stereocontrol in the desired transformation, leading to a high diastereomeric excess (d.e.) and, consequently, a high enantiomeric excess (e.e.) in the final product.[6]

-

Facile and Mild Attachment/Cleavage: The procedures for attaching and removing the auxiliary should be high-yielding and occur under mild conditions to prevent racemization or degradation of the substrate and product.[6]

-

High Recovery and Reusability: The ability to recover the auxiliary in high yield for subsequent use is crucial for improving the cost-effectiveness and sustainability of the synthesis.[3][6]

-

Crystallinity: Crystalline intermediates can often be purified by recrystallization, allowing for the enhancement of diastereomeric purity to >99% d.e.

-

Predictable Stereochemical Outcome: The stereochemical course of the reaction should be predictable, allowing for the targeted synthesis of a specific enantiomer.[7]

-

Availability of Both Enantiomers: Access to both enantiomers of the auxiliary allows for the synthesis of either enantiomer of the target molecule.[6]

Key Classes of Chiral Auxiliaries and Their Mechanistic Underpinnings

A diverse array of chiral auxiliaries has been developed, many of which are derived from readily available natural products such as amino acids, terpenes, and carbohydrates.[8][9] This section will explore some of the most widely employed classes of auxiliaries, focusing on their mechanisms of action and common applications.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools in asymmetric synthesis.[3] They are particularly effective in controlling the stereochemistry of enolate reactions, including alkylations, aldol additions, and conjugate additions.[3][4]

Mechanism of Stereocontrol:

The stereodirecting power of Evans auxiliaries stems from the formation of a rigid, chelated enolate intermediate. Acylation of the oxazolidinone nitrogen is followed by deprotonation at the α-carbon to generate a Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[10]

Applications:

-

Asymmetric Aldol Reactions: Evans auxiliaries provide excellent control over the formation of both syn- and anti-aldol products.[11][12] The stereochemical outcome can often be predicted by considering the Zimmerman-Traxler model for the transition state.[10]

-

Asymmetric Alkylation: The alkylation of enolates derived from N-acyloxazolidinones proceeds with high diastereoselectivity, providing a reliable route to enantiomerically enriched carboxylic acid derivatives.[3][4]

Cleavage:

A significant advantage of Evans auxiliaries is the variety of methods available for their removal, allowing for the conversion of the acylated product into a range of functional groups, including carboxylic acids, alcohols, and aldehydes.[3] A common method involves hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic acyl group without epimerization of the newly formed stereocenter.[13][14]

Enders SAMP/RAMP Auxiliaries

Developed by Dieter Enders and E.J. Corey, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[3][15]

Mechanism of Stereocontrol:

The reaction proceeds via the formation of a chiral hydrazone between the auxiliary and the carbonyl compound. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated azaenolate. The chelation between the lithium cation and the methoxy group of the auxiliary creates a rigid, five-membered ring structure that directs the approach of the electrophile from the sterically less hindered face.[15][16]

Cleavage:

The auxiliary can be removed by ozonolysis or hydrolysis to afford the α-alkylated carbonyl compound.[3][17] The SAMP and RAMP auxiliaries can often be recovered for reuse.[17]

Oppolzer's Camphorsultam

Derived from the naturally occurring terpene camphor, Oppolzer's sultam is a robust and highly crystalline chiral auxiliary.[3][18] Its rigid bicyclic structure provides a well-defined steric environment for controlling the stereochemistry of a variety of reactions.[]

Mechanism of Stereocontrol:

Similar to Evans auxiliaries, Oppolzer's sultam is typically acylated on the nitrogen atom. The resulting N-acylsultam can then be converted to a metal enolate. The bulky camphor framework effectively blocks one face of the enolate, leading to highly diastereoselective reactions with electrophiles.[18]

Applications:

-

Diels-Alder Reactions: N-acryloyl derivatives of Oppolzer's sultam are excellent dienophiles in asymmetric Diels-Alder reactions.

-

Conjugate Additions: They are also effective in controlling the stereochemistry of Michael additions.

-

Aldol Reactions: Oppolzer's sultam can be used to direct the stereochemical outcome of aldol reactions, with the selectivity being influenced by the choice of Lewis acid.[20]

Cleavage:

The N-acyl bond can be cleaved under various hydrolytic conditions to provide the corresponding carboxylic acid derivatives. The auxiliary is generally recovered in high yield.[21]

Terpene-Based Auxiliaries: (-)-8-Phenylmenthol

Derived from menthol, (-)-8-phenylmenthol is a powerful chiral auxiliary, particularly for asymmetric cycloaddition and ene reactions.[2][3] The introduction of the phenyl group significantly enhances the steric bulk of the auxiliary compared to menthol, leading to higher levels of diastereoselectivity.[22]

Mechanism of Stereocontrol:

The bulky dimethylbenzyl moiety of the auxiliary effectively shields one face of the attached prochiral substrate, such as an acrylate or glyoxylate. This steric hindrance directs the approach of the reagent from the less encumbered face, resulting in a highly diastereoselective transformation.[2][][23]

Applications:

-

Diels-Alder Reactions: As famously demonstrated by E.J. Corey in the synthesis of prostaglandins, (-)-8-phenylmenthol acrylate esters undergo highly diastereoselective Diels-Alder reactions.[2][3]

-

Ene Reactions: Glyoxylate esters of (-)-8-phenylmenthol have been used in asymmetric ene reactions.[23]

Cleavage:

The ester linkage is typically cleaved by hydrolysis or reduction to release the chiral product.[22]

Practical Considerations and Experimental Protocols

The successful implementation of chiral auxiliary-mediated synthesis requires careful attention to experimental detail. This section provides an overview of key practical considerations and a representative experimental protocol.

General Workflow

The following diagram illustrates the general workflow for a synthesis involving a chiral auxiliary:

Caption: A simplified experimental workflow for a synthesis involving a chiral auxiliary.

Representative Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes a typical procedure for the acylation of an Evans auxiliary, followed by diastereoselective alkylation and subsequent cleavage.[14][24]

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N) followed by propionyl chloride.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched with water, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (NaHMDS).

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

Allyl iodide is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the alkylated product in a mixture of THF and water at 0 °C is added 30% aqueous hydrogen peroxide (H₂O₂) followed by lithium hydroxide (LiOH).

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of aqueous sodium sulfite (Na₂SO₃) and stirred for 30 minutes.

-

The THF is removed under reduced pressure, and the aqueous residue is extracted with CH₂Cl₂ to recover the chiral auxiliary.

-

The aqueous layer is acidified with hydrochloric acid (HCl) and extracted with ethyl acetate.

-

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

Data Presentation: Diastereoselectivity in Evans Aldol Reactions

The following table summarizes the diastereoselectivity observed in Evans aldol reactions under different conditions, highlighting the tunability of the stereochemical outcome.

| Chiral Auxiliary | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) |

| (R)-4-benzyl-2-oxazolidinone | Bu₂BOTf, Et₃N | Isobutyraldehyde | >99:1 |

| (R)-4-benzyl-2-oxazolidinone | TiCl₄, (-)-Sparteine | Benzaldehyde | 5:95 |

| (S)-4-tert-butyl-2-oxazolidinone | MgBr₂·OEt₂, Et₃N | Propionaldehyde | 95:5 |

Conclusion and Future Outlook

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic organic chemist.[7][8] Their reliability, predictability, and the vast body of literature supporting their use make them a go-to strategy for establishing stereocenters, particularly in the early stages of complex molecule synthesis and drug development.[3][4] While the development of catalytic asymmetric methods continues to be a major focus of research, the stoichiometric use of chiral auxiliaries often provides a more robust and scalable solution for many transformations. Future innovations in this field will likely focus on the development of new, more efficient auxiliaries, as well as the integration of auxiliary-based methods with other synthetic technologies, such as continuous flow chemistry, to further enhance their utility and sustainability.[21]

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. york.ac.uk [york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. connectsci.au [connectsci.au]

- 14. chemistry.williams.edu [chemistry.williams.edu]

- 15. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. web.mit.edu [web.mit.edu]

- 18. Camphorsultam - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY - ProQuest [proquest.com]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (S)-tert-butyl 2-hydroxy-3-methylbutanoate via Asymmetric Borane Reduction

Introduction: The Strategic Importance of Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are foundational building blocks in modern organic synthesis, serving as indispensable precursors for a wide array of pharmaceuticals, agrochemicals, and natural products.[1] Their value lies in the stereochemically defined hydroxyl and ester functionalities, which allow for diverse and predictable synthetic transformations. (S)-tert-butyl 2-hydroxy-3-methylbutanoate, the subject of this guide, is a particularly useful intermediate. The bulky tert-butyl ester group provides steric protection and resistance to hydrolysis under mild conditions, while the (S)-configured stereocenter is a key feature in many biologically active molecules.

Achieving high enantiopurity is the primary challenge in synthesizing such molecules. Classical resolution methods are often inefficient, while modern asymmetric catalysis offers a more direct and atom-economical approach. This document provides a detailed, field-proven protocol for the synthesis of this compound through the highly reliable Corey-Bakshi-Shibata (CBS) asymmetric reduction of a prochiral α-keto ester. This method is selected for its exceptional enantioselectivity, operational simplicity, and predictable stereochemical outcome.

Mechanistic Rationale: The Corey-Bakshi-Shibata (CBS) Reduction

The success of this protocol hinges on the CBS reduction, a powerful method for the enantioselective reduction of prochiral ketones. The reaction employs a borane source, typically a borane-dimethyl sulfide complex (BMS), and a catalytic amount of a chiral oxazaborolidine catalyst.

The Causality of Enantioselection: The mechanism proceeds through the formation of a Lewis acid-base complex between the CBS catalyst and the borane. This complex then coordinates to the substrate, the α-keto ester (tert-butyl 3-methyl-2-oxobutanoate). The coordination is sterically directed, positioning the more Lewis basic carbonyl oxygen of the ketone (rather than the ester) towards the boron atom of the catalyst. This forms a rigid, six-membered transition state. The chiral environment established by the catalyst's diphenyl and proline-derived framework sterically shields one face of the ketone. Consequently, the hydride from the borane is delivered to the unhindered face, leading to the formation of the alcohol with high enantioselectivity. For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is employed, which directs the hydride to the Re-face of the ketone.

Experimental Design and Protocol

This protocol is designed for bench-scale synthesis (10 mmol) and can be scaled with appropriate adjustments. The self-validating nature of this protocol is ensured by strict adherence to anhydrous conditions and precise temperature control, which are critical for achieving high enantiomeric excess (e.e.).

Materials and Equipment

Reagents:

-

tert-Butyl 3-methyl-2-oxobutanoate (≥97%)

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Equipment:

-